

Barasertib compared to other Aurora kinase inhibitors

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Compound Focus: Barasertib

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Comparison of Aurora Kinase Inhibitors

Inhibitor Name	Primary Target(s)	Key Selectivity & Mechanism	Reported IC50 / Ki Values	Notable Clinical/Preclinical Findings
Barasertib (AZD1152) [1] [2]	Aurora B (Selective)	Pro-drug converted to active Barasertib-HQPA; selectivity due to interactions with Glu177/Arg159 in Aurora B [3] [2]	Aurora B (Ki < 0.001 μ M); Aurora A (Ki = 1.4 μ M) [1]	Induces polyploidy, senescence, and cell death; effective in AML models and preclinical PAH models [4] [1] [5]
Alisertib (MLN8237) [1] [2]	Aurora A (Selective)	Binds ATP-site, prevents Thr288 autophosphorylation [2]	Aurora A (IC50 = 1.2 nM); Aurora B (IC50 = 396.5 nM) [1]	Causes mitotic arrest & monopolar spindles; tested in various solid/hematologic tumors [1]
VX-680 (Tozasertib) [6]	Aurora A, B, C (Pan-Inhibitor)	One of the first clinically tested inhibitors; potent	N/A	Shows broad anti-tumor activity; induces apoptosis [6]

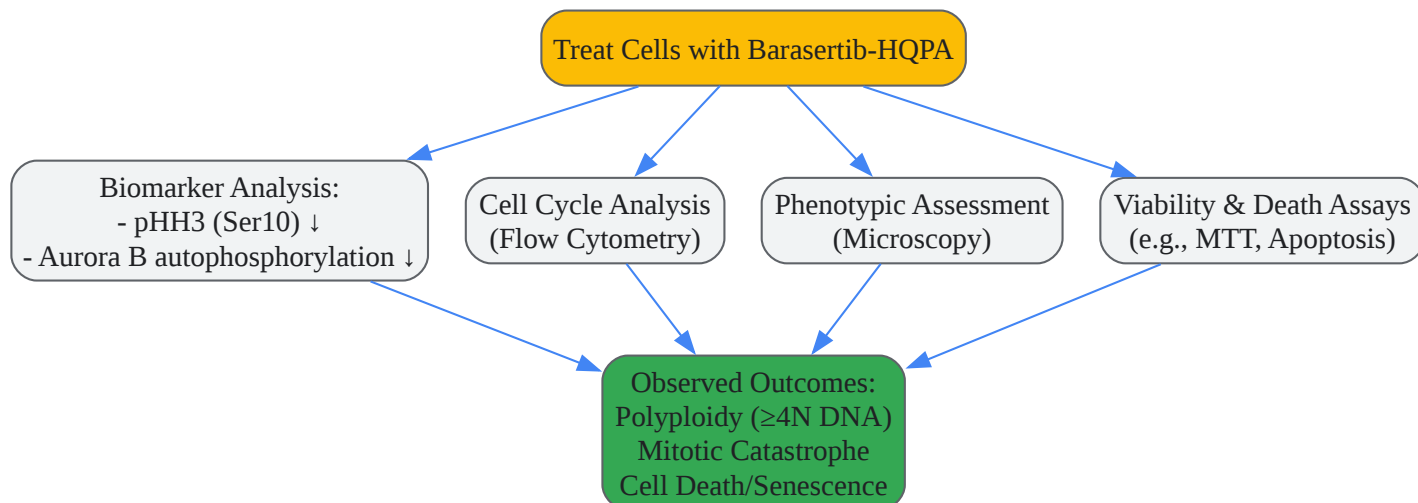
Inhibitor Name	Primary Target(s)	Key Selectivity & Mechanism	Reported IC50 / Ki Values	Notable Clinical/Preclinical Findings
		against all Aurora kinases [6]		
ZM447439 [6]	Aurora A and B	Early academic tool inhibitor [6]	N/A	Induces mitotic defects and polyploidy [6]
GSK1070916 [4] [6]	Aurora B/C (Selective)	Potent and selective ATP-competitive inhibitor [6]	N/A	Identified as a top candidate to reverse PAH gene signature [4]

Key Differentiators of Barasertib

- **Novel Application in Non-Cancer Disease:** Recent (2025) research highlights **Barasertib's** potential for treating **pulmonary arterial hypertension (PAH)**. Inhibition of AURKB in PAH models reversed pathological vascular remodeling and improved hemodynamics [4].
- **High Selectivity:** **Barasertib** exhibits exceptional selectivity for Aurora B over Aurora A, exceeding 1000-fold in biochemical assays. This high specificity is attributed to its binding interactions with unique residues (Arg159 and Glu161) in the Aurora B ATP-binding pocket [6] [3].
- **Distinct Cellular Mechanism:** **Barasertib** causes cells to bypass mitotic arrest, fail cytokinesis, and undergo **endoreduplication**, leading to polyploidy and cell death or senescence [2] [5].

Experimental Insights

The cellular effects of **Barasertib** are typically assessed through specific experimental protocols.



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Typical Experimental Protocol [7] [5]:

- **Cell Treatment:** Cells are treated with the active form, **Barasertib-HQPA**, at concentrations in the nanomolar range (e.g., 30-300 nM) for 24-72 hours [7] [5].
- **Target Engagement Verification:** Effectiveness is confirmed by measuring the reduction of phosphorylation of **Histone H3 at Serine 10 (pHH3)**, a direct substrate of Aurora B [7].
- **Cell Cycle Analysis:** Flow cytometry is used to detect DNA content. **Barasertib** treatment leads to a significant increase in cells with a DNA content of 4N or higher (>4N), indicating polyploidy [7] [5].
- **Phenotypic Assessment:** Microscopy reveals the formation of enlarged, multinucleated cells [5].

Interpretation Guide

- **Choose Barasertib** when the goal is highly selective Aurora B inhibition to trigger polyploidy and cell death in models of acute myeloid leukemia (AML) or pulmonary arterial hypertension (PAH) [4] [1].
- **Consider other inhibitors** like Alisertib to specifically probe Aurora A function involving centrosome separation and spindle assembly [1], or pan-inhibitors like VX-680 for broad Aurora kinase blockade [6].
- **Be aware of off-target effects:** Despite its selectivity for Aurora B over A, kinome profiling shows **Barasertib-HQPA** can inhibit other kinases, which may contribute to toxicity profiles like myelosuppression [3] [1].

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